
Ethyl 1-aminocyclopentanecarboxylate
Overview
Description
Ethyl 1-aminocyclopentanecarboxylate is an organic compound with the molecular formula C8H15NO2. It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-aminocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and substituted amines (substitution) .
Scientific Research Applications
Ethyl 1-aminocyclopentanecarboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 1-aminocyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 1-aminocyclopentanecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-aminocyclopropanecarboxylate: This compound has a smaller ring size, which affects its conformational flexibility and reactivity.
Cyclopentanecarboxylic acid derivatives: These compounds lack the amino group, which significantly alters their chemical properties and biological activities.
Biological Activity
Ethyl 1-aminocyclopentanecarboxylate (EAC) is an organic compound characterized by its cyclopentane structure, an amino group, and an ethyl ester functional group. This compound has garnered attention in pharmaceutical research due to its biological activity, particularly as a potential enzyme inhibitor. This article explores the biological activities of EAC, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : Approximately 155.21 g/mol
- IUPAC Name : Ethyl 1-aminocyclopentane-1-carboxylate
EAC is typically encountered as a hydrochloride salt, which enhances its solubility and stability in aqueous environments.
EAC exhibits significant biological activity primarily as a urokinase inhibitor . Urokinase is an enzyme involved in the fibrinolytic pathway, which is critical for the breakdown of blood clots. EAC binds to the active site of urokinase, effectively blocking substrate access and inhibiting enzymatic activity. This property positions EAC as a candidate for therapeutic applications in conditions characterized by excessive fibrinolysis or thrombolysis, such as certain cardiovascular diseases.
Biological Activity and Applications
EAC has been studied for its interactions with various biological molecules, particularly enzymes involved in the fibrinolytic pathway. The following table summarizes key findings related to its biological activity:
Biological Activity | Details |
---|---|
Urokinase Inhibition | EAC inhibits urokinase activity by binding to its active site. |
Enzyme-Substrate Interactions | Used as a probe in biochemical assays to study enzyme kinetics and mechanisms. |
Potential Therapeutic Uses | Investigated for applications in treating thrombolytic conditions. |
Case Studies and Research Findings
Several studies have documented the efficacy of EAC in inhibiting urokinase and other serine proteases. For instance:
- A study highlighted that EAC's inhibitory effects on urokinase could be leveraged for drug design targeting related pathways involved in thrombolytic disorders.
- Another research effort focused on the synthesis of EAC derivatives to enhance selectivity and potency against specific proteases, demonstrating promising results in vitro .
Comparative Analysis with Related Compounds
EAC can be compared with similar compounds that exhibit biological activity. The following table outlines notable comparisons:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Ethyl 2-aminobutanoate | Amino Acid Derivative | Involved in metabolic pathways |
N-(2-Aminoethyl)cyclohexanecarboxamide | Cyclohexane Derivative | Potential analgesic use |
Cyclopentanepropanoic acid | Saturated Carboxylic Acid | Lacks amino functionality; used in synthetic chemistry |
EAC stands out due to its specific inhibitory action on urokinase, which is not characteristic of the other compounds listed. Its unique structure allows for targeted interactions crucial for therapeutic applications in thrombolytic conditions.
Synthesis and Production
The synthesis of EAC typically involves several steps:
- Alkylation of glycine equivalents with 1,2-electrophiles.
- Intramolecular cyclization of γ-substituted amino acid derivatives.
This multi-step process enables the production of EAC with high purity suitable for research applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 1-aminocyclopentanecarboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride can undergo ester exchange with ethyl acetate under catalytic acid conditions, yielding the ethyl ester derivative . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent selection (ethyl acetate as both reactant and solvent), and purification via recrystallization or column chromatography. Yield improvements (e.g., 80% in Reference Example 87) are achieved by controlling reaction time, temperature, and acid/base catalysts .
Q. How is the purity of this compound characterized in academic research?
Purity is assessed using:
- 1H-NMR spectroscopy : Peaks for aromatic protons (δ 7.48–7.12 ppm), methylene groups (δ 2.56–1.99 ppm), and amine protons (δ 9.10 ppm) confirm structural integrity .
- HPLC-MS : Quantifies impurities and validates molecular weight (C₈H₁₆ClNO₂, 193.67 g/mol) .
- Melting point analysis : Sharp melting points (e.g., 203°C for related cyclopentane derivatives) indicate crystalline purity .
Q. What are the key considerations for designing a stability study of this compound under varying storage conditions?
Stability studies should monitor:
- Temperature sensitivity : Storage at RT vs. refrigeration, with periodic NMR or FTIR to detect ester hydrolysis or amine oxidation .
- Light exposure : UV-vis spectroscopy to track photodegradation products.
- Humidity control : Karl Fischer titration to measure moisture uptake and its impact on hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel amide coupling reactions?
Density Functional Theory (DFT) calculates:
- Electrostatic potential maps : Identify nucleophilic (amine) and electrophilic (ester carbonyl) sites for coupling reactions .
- Transition state energy barriers : Predict feasibility of reactions like reductive amination (e.g., with NaCNBH₃ in AcOH/MeOH at 50°C) .
- Solvent effects : Simulate polarity effects on reaction rates (e.g., DMF vs. THF) .
Q. How do researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or MS data are addressed by:
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers in cyclopentane rings) .
- Isotopic labeling : Trace unexpected peaks (e.g., deuterium exchange for amine protons).
- Cross-validation with synthetic intermediates : Compare spectra of precursor compounds (e.g., methyl esters) to isolate artifacts .
Q. What methodologies are employed to study the stereochemical outcomes of this compound in asymmetric synthesis?
Chiral resolution techniques include:
- Chiral chromatography : Use Chiralcel OD columns with hexane/i-PrOH/Et₂NH eluents to separate enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration of amine stereocenters.
- X-ray crystallography : Resolve crystal structures of diastereomeric salts (e.g., tosylate derivatives) .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound in drug discovery?
SAR workflows involve:
- Analog synthesis : Modify the cyclopentane ring (e.g., fluorination) or ester group (e.g., tert-butyl esters) .
- In vitro assays : Test bioactivity (e.g., binding affinity to CGRP receptors) and correlate with steric/electronic parameters .
- Molecular docking : Map interactions between the compound and target proteins (e.g., G-protein-coupled receptors) .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing kinetic data in this compound synthesis?
Use nonlinear regression to fit rate constants for:
- Pseudo-first-order kinetics : Analyze amine alkylation under excess ester conditions.
- Arrhenius plots : Determine activation energy (Eₐ) from temperature-dependent rate data .
- Error analysis : Report standard deviations for triplicate experiments and confidence intervals for derived parameters .
Q. How should researchers critically evaluate literature protocols for this compound synthesis?
Assess:
- Reproducibility : Compare yields and purity across independent studies .
- Green chemistry metrics : Calculate atom economy (e.g., 80% for Reference Example 87) and E-factors (waste/solvent usage) .
- Safety : Scrutinize hazardous reagents (e.g., NaCNBH₃) and suggest alternatives (e.g., catalytic hydrogenation) .
Q. What advanced techniques are used to study the degradation pathways of this compound in environmental matrices?
Employ:
- LC-QTOF-MS : Identify transformation products (e.g., cyclopentane ring-opening metabolites).
- Isotope-ratio mass spectrometry (IRMS) : Track biodegradation in soil/water systems.
- QSAR models : Predict ecotoxicity of degradation intermediates .
Properties
IUPAC Name |
ethyl 1-aminocyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGKNYQDQBMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937193 | |
Record name | Ethyl 1-aminocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-35-3 | |
Record name | Cyclopentanecarboxylic acid, 1-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1664-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-aminocyclopentanecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-aminocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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